molecular formula C18H17N3O2 B2462556 5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034331-90-1

5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2462556
CAS No.: 2034331-90-1
M. Wt: 307.353
InChI Key: CLGMCNGGHLWSRQ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a pyrazolopyrazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the pyrazolopyrazine ring system. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-carbonyl chloride share structural similarities.

    Pyrazolopyrazine derivatives: Compounds such as pyrazolo[1,5-a]pyrazine-5-carboxamide.

Uniqueness

Benzofuran-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is unique due to its specific combination of benzofuran and pyrazolopyrazine moieties, which confer distinct chemical and biological properties

Biological Activity

5-(1-benzofuran-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound with potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of the biological activity of this compound based on available literature.

  • IUPAC Name : 1-benzofuran-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
  • Molecular Formula : C18H17N3O2
  • Molecular Weight : 307.353 g/mol
  • CAS Number : 2034331-90-1

Biological Activity Overview

The biological activity of this compound is primarily derived from its structural features that allow interaction with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. These pathways are critical in various cancers including melanoma and lung cancer.
  • Case Study : A study involving a series of pyrazole derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds exhibited cytotoxicity and potential synergistic effects when combined with doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class have been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Pyrazole compounds also show promise in antimicrobial applications:

  • Mechanism : The antimicrobial activity is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.
  • Research Findings : Some synthesized pyrazole carboxamides displayed notable antifungal activity against phytopathogenic fungi .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity:

  • Benzofuran Moiety : This part of the molecule enhances lipophilicity and facilitates cellular uptake.
  • Cyclopropyl Group : The presence of the cyclopropyl group is associated with increased potency against certain biological targets.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Benzofuran Moiety : Initial synthesis starts with benzofuran derivatives.
  • Formation of Pyrazolo[1,5-a]pyrazine Ring : This involves constructing the pyrazole ring through cyclization reactions.
  • Coupling Reaction : The final product is formed by coupling the two components using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under specific conditions .

Properties

IUPAC Name

1-benzofuran-2-yl-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(17-9-13-3-1-2-4-16(13)23-17)20-7-8-21-14(11-20)10-15(19-21)12-5-6-12/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGMCNGGHLWSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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